3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Overview
Description
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . Molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell growth arrest at the G0-G1 stage , thereby inhibiting the proliferation of cancer cells.
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle. The compound acts as an inhibitor of CDK2, thereby preventing the phosphorylation of target proteins and halting cell cycle progression . Additionally, this compound has been shown to interact with other kinases and proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the cell cycle and inhibiting key signaling pathways. For instance, in breast adenocarcinoma (MCF-7) and lung cancer (A549) cell lines, this compound has demonstrated significant cytotoxic activity . It influences cell signaling pathways such as the PI3K/AKT and MAPK pathways, leading to altered gene expression and reduced cellular proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G1 phase, ultimately resulting in apoptosis. Additionally, the compound modulates gene expression by affecting transcription factors and other regulatory proteins, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may diminish over time as cells develop resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in diminished therapeutic benefits and increased toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tumor tissues due to enhanced permeability and retention effects, which contribute to its selective anticancer activity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes and thiourea in acetic acid at elevated temperatures (80-85°C) for several hours . Another approach utilizes ultrasonic-assisted synthesis, which has been shown to enhance reaction rates and yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and optimization of reaction conditions apply. Industrial-scale production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce functional groups like halogens or alkyl chains.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 4-aminopyrazolo[3,4-d]pyrimidine
- pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 5-ethoxymethyleneaminopyrazole-4-carbonitriles
Uniqueness
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
3-methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQGGGMWLLWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NC2=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631764 | |
Record name | 3-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-47-4 | |
Record name | 3-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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